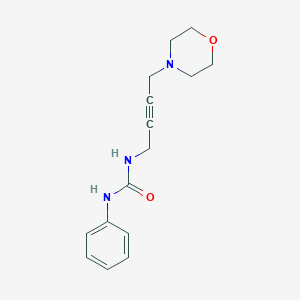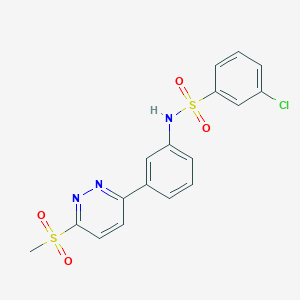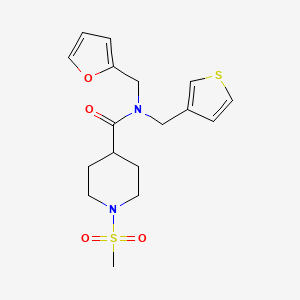
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea, also known as MPBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPBU is a small molecule inhibitor that can selectively target specific enzymes and proteins, making it a valuable tool for studying biological processes and developing new therapeutic strategies.
Mechanism of Action
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea works by binding to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their biological functions. The exact mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea varies depending on the specific target it is designed to inhibit.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea depend on the specific target it is designed to inhibit. In general, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea can affect various cellular processes, including cell division, protein synthesis, and signaling pathways. 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has also been shown to modulate the activity of specific neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in lab experiments is its selectivity, which allows researchers to target specific enzymes and proteins without affecting other cellular processes. 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea is also relatively easy to use and can be synthesized in large quantities. However, one limitation of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea is its potential toxicity, which can vary depending on the specific target it is designed to inhibit. Researchers must also be careful when interpreting results obtained using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea, as off-target effects can occur.
Future Directions
There are several potential future directions for the use of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in scientific research. One area of interest is the development of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea-based therapies for cancer and other diseases. Another potential direction is the use of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea as a tool for studying the role of specific enzymes and proteins in cellular processes. Additionally, further research is needed to better understand the potential side effects and limitations of using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in lab experiments.
Synthesis Methods
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 4-morpholinobutyne with phenylisocyanate in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea.
Scientific Research Applications
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been used in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. In neuroscience, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been used to study the role of specific proteins in the development and function of the nervous system. In immunology, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h1-3,6-7H,8-13H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMOMYTFPWTDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2353746.png)
![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)

![6-Chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2353751.png)
![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2353752.png)

![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)
![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)
![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2353767.png)
![3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2353768.png)
